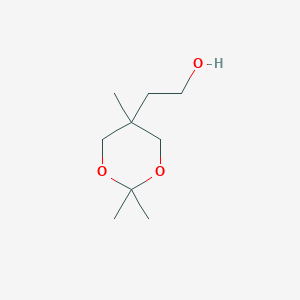
2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by other names such as 2,2,5-Trimethyl-1,3-dioxane-5-methanol and 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure or conformation.Physical and Chemical Properties Analysis
“this compound” has a boiling point of 75 °C at 0.4 mmHg and a density of 1.062 g/mL at 25 °C . Its refractive index is 1.4520 .Aplicaciones Científicas De Investigación
Intermediates in Chemical Synthesis
- 2-(2,2,5-Trimethyl-1,3-dioxan-5-yl)ethanol is used in the synthesis of various chemical intermediates. For instance, its derivatives have been employed in the creation of 1β-Methylcarbapenem intermediates, showcasing its utility in the synthesis of complex chemical structures (Jacopin et al., 2001).
Preparation of Isomeric Mixtures
- The compound is involved in reactions that lead to the preparation of mixtures of isomers. For example, a mixture of isomers of 2-(1,3-dioxolan-4-yl)ethanol and 1,3-dioxan-4-ylmethanol has been prepared using reactions that involve 1,2,4-butanetriol and paraformaldehyde (Raskil’dina et al., 2018).
Renewable Fuel Additives
- In the context of renewable energy, it has been utilized in the production of sustainable fuel additives. For instance, 2,3-Butanediol, a renewable alcohol, can be dehydrated to produce a mixture of 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, which have potential as sustainable gasoline blending components and industrial solvents (Harvey et al., 2016).
Polymer Chemistry
- The compound finds applications in polymer chemistry, such as in the protection of carboxylic acids. It has been shown to be an effective protecting group for methacrylic acid in polymer chemistry, demonstrating its utility in controlled chemical reactions and polymer synthesis (Elladiou & Patrickios, 2012).
Chiral Molecule Synthesis
- It plays a role in the synthesis of chiral molecules. For example, disymmetrically substituted 1,3-dioxan-2-yl radicals derived from this compound have been used to achieve highly diastereoselective cyclizations, important in the creation of chiral compounds (Stien et al., 1997).
Solvent Systems in Lignin Conversion
- The compound is involved in solvent systems for the conversion of lignin, a renewable resource, into valuable phenolic monomers. Ethanol/1,4-dioxane/formic acid mixtures, including 1,3-dioxane derivatives, have been shown to efficiently depolymerize lignin, highlighting its potential in bioresource technology (Wu et al., 2019).
Surface Tension and Density Studies
- It is used in studies of surface tension and density in mixtures, providing insights into the nature of intermolecular interactions in binary mixtures. This is crucial in understanding the behavior of various solvent systems (Calvo et al., 2004).
Propiedades
IUPAC Name |
2-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2)11-6-9(3,4-5-10)7-12-8/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFRZRMGWFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
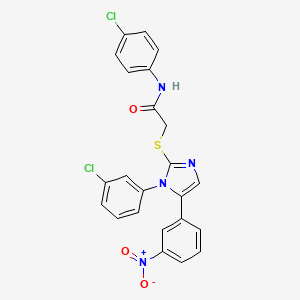
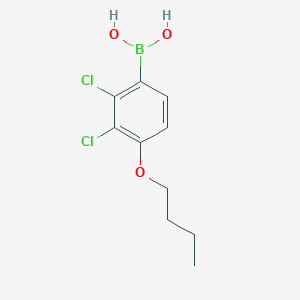
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)
![N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2431251.png)

![4-(4-(dimethylamino)phenyl)-6-(2-(pyrrolidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2431253.png)
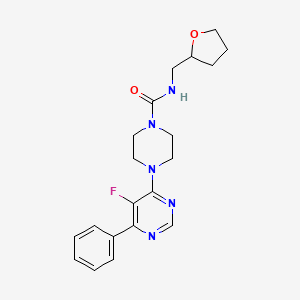
![N-(4-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431255.png)
![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)
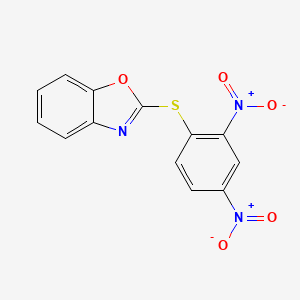
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2431262.png)
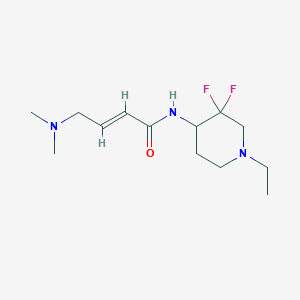
![1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2431265.png)

